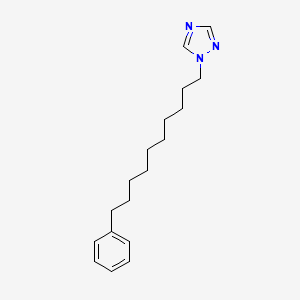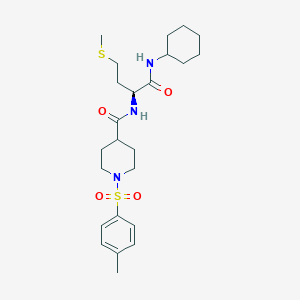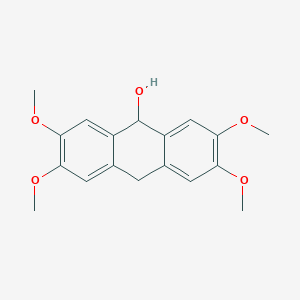
2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL is an organic compound with the molecular formula C18H20O4. It is a derivative of anthracene, characterized by the presence of four methoxy groups and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL typically involves the condensation of 1,1-diphenylethanes with aldehydes under acid-catalyzed conditions. This reaction yields 9,10-dihydro-9,10-disubstituted anthracenes, which can be further modified to introduce the methoxy and hydroxyl groups .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include various substituted anthracenes and quinones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials and dyes
Mécanisme D'action
The mechanism of action of 2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. The methoxy and hydroxyl groups play a crucial role in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,6,7-Tetramethoxy-9,10-anthraquinone
- 2,3,6,7-Tetramethoxy-9,10-dihydroanthracene
- Tetramethyl anthracene-2,3,6,7-tetracarboxylate
Uniqueness
2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in synthetic chemistry and material science .
Propriétés
Numéro CAS |
919273-13-5 |
|---|---|
Formule moléculaire |
C18H20O5 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
2,3,6,7-tetramethoxy-9,10-dihydroanthracen-9-ol |
InChI |
InChI=1S/C18H20O5/c1-20-14-6-10-5-11-7-15(21-2)17(23-4)9-13(11)18(19)12(10)8-16(14)22-3/h6-9,18-19H,5H2,1-4H3 |
Clé InChI |
NEHSKLNTQXPMPH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(C3=CC(=C(C=C3CC2=C1)OC)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618960.png)
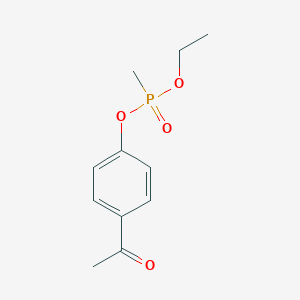
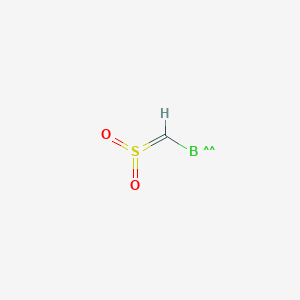

![14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid](/img/structure/B12618975.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate](/img/structure/B12619005.png)
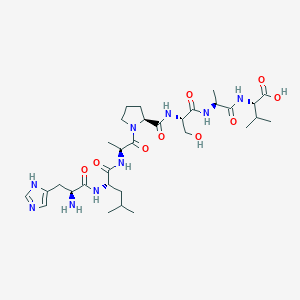
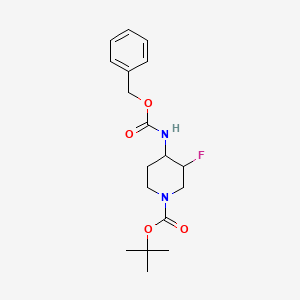
![4-{6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-yl}benzoic acid](/img/structure/B12619017.png)
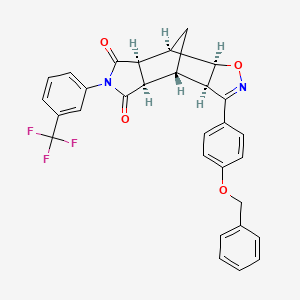
![6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride](/img/structure/B12619021.png)
